molecular formula C18H16ClN5O2S2 B11289150 3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11289150
M. Wt: 433.9 g/mol
InChI Key: QZTAWXTVENKNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-CYCLOPENTYLAMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines This compound is known for its unique structural features, which include a thienopyrimidine core fused with a triazole ring and a chlorophenylsulfonyl group

Preparation Methods

The synthesis of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-CYCLOPENTYLAMINE involves multiple steps, starting with the preparation of the thienopyrimidine core. The synthetic route typically includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring system.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.

    Attachment of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the compound with a chlorophenylsulfonyl chloride reagent.

    Cyclopentylamine Substitution: The final step involves the substitution of the amine group with cyclopentylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-CYCLOPENTYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-CYCLOPENTYLAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-CYCLOPENTYLAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it acts as a reversible urea transporter B-selective inhibitor by targeting a UT-B intracellular site in a urea-competitive manner .

Comparison with Similar Compounds

N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-CYCLOPENTYLAMINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C18H16ClN5O2S2

Molecular Weight

433.9 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-cyclopentyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C18H16ClN5O2S2/c19-11-5-7-13(8-6-11)28(25,26)18-17-21-16(20-12-3-1-2-4-12)15-14(9-10-27-15)24(17)23-22-18/h5-10,12H,1-4H2,(H,20,21)

InChI Key

QZTAWXTVENKNDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.